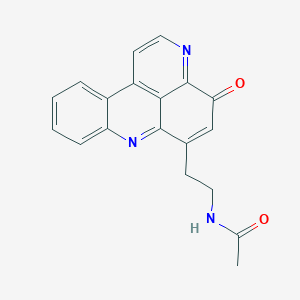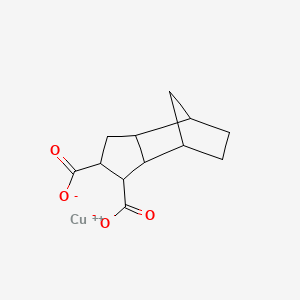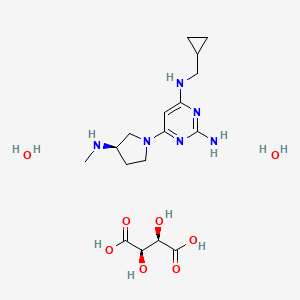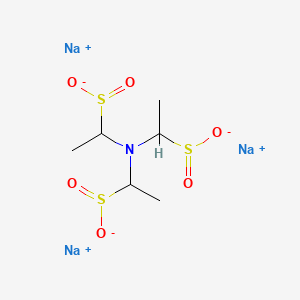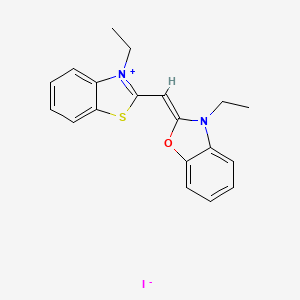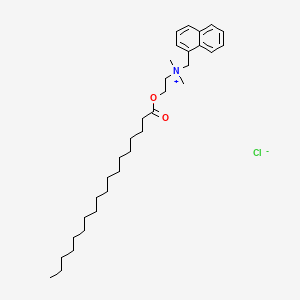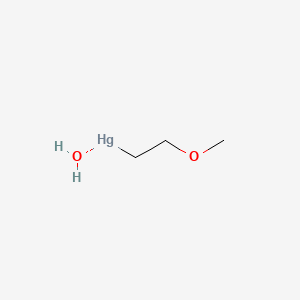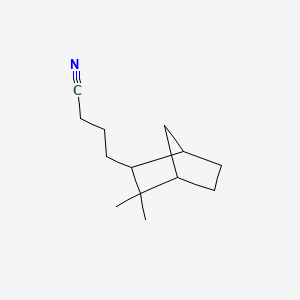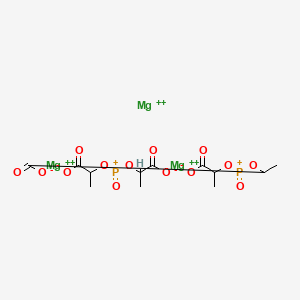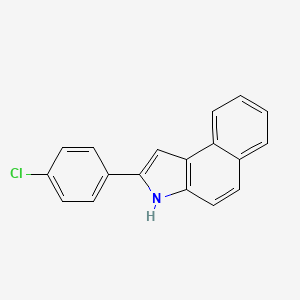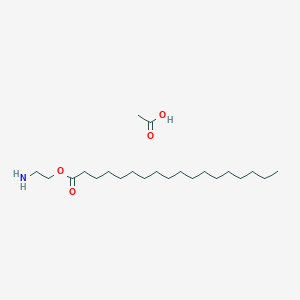
2-(Stearoyloxy)ethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Stearoyloxy)ethylammonium acetate is a chemical compound with the molecular formula C22H45NO4 and a molecular weight of 387598This compound is primarily used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Stearoyloxy)ethylammonium acetate can be synthesized through the esterification of octadecanoic acid (stearic acid) with 2-aminoethanol, followed by the formation of the ammonium salt with acetic acid. The reaction typically involves the following steps:
Esterification: Octadecanoic acid is reacted with 2-aminoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 2-(stearoyloxy)ethanol.
Salt Formation: The resulting ester is then reacted with acetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Stearoyloxy)ethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of stearic acid derivatives.
Reduction: Formation of 2-aminoethanol and stearic acid.
Substitution: Formation of various substituted ammonium salts
Scientific Research Applications
2-(Stearoyloxy)ethylammonium acetate is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Stearoyloxy)ethylammonium acetate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. These interactions are crucial for its applications in drug delivery and membrane biology .
Comparison with Similar Compounds
Similar Compounds
- 2-(Octadecanoyloxy)ethylammonium chloride
- 2-(Stearoyloxy)ethylammonium bromide
- 2-(Palmitoyloxy)ethylammonium acetate
Uniqueness
2-(Stearoyloxy)ethylammonium acetate is unique due to its specific combination of a long-chain fatty acid (stearic acid) and an ammonium acetate group. This structure imparts distinct physicochemical properties, such as high hydrophobicity and the ability to form stable emulsions. These properties make it particularly useful in applications requiring membrane integration and lipid interactions .
Properties
CAS No. |
94213-54-4 |
|---|---|
Molecular Formula |
C22H45NO4 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
acetic acid;2-aminoethyl octadecanoate |
InChI |
InChI=1S/C20H41NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;1-2(3)4/h2-19,21H2,1H3;1H3,(H,3,4) |
InChI Key |
IXEHSPWRWPJJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



